4-cyclopentyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl 3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-1-thio-beta-D-glucopyranoside
Description
Structural Complexity in Heterocyclic-Glycoside Hybrid Systems
The integration of heterocyclic and glycoside components in a single molecular entity introduces significant structural and stereochemical challenges. In 4-cyclopentyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl 3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-1-thio-beta-D-glucopyranoside , the 1,2,4-triazole ring is fused with a β-D-glucopyranoside unit via a thioether linkage, creating a hybrid scaffold that merges the rigidity of the triazole core with the conformational flexibility of the sugar moiety. The glucopyranoside component is further modified with acetyl groups at the 3, 4, and 6 positions, as well as an acetylamino group at the 2-position, which collectively alter its solubility, stability, and interaction with biological targets.
The stereochemical precision required for glycosidic bond formation is a critical factor in the synthesis of such hybrids. The β-configuration of the glucopyranoside, confirmed through nuclear magnetic resonance (NMR) coupling constants (e.g., $$ J_{1,2} \approx 9.5–10.0 \, \text{Hz} $$), ensures proper spatial orientation of the sugar moiety relative to the triazole ring. Additionally, the thioether linkage at the anomeric position replaces the traditional oxygen atom, enhancing metabolic stability by resisting hydrolysis by glycosidases. This structural feature is particularly advantageous in drug design, where prolonged bioavailability is desirable.
The triazole component contributes to the molecule’s planar geometry, enabling π-π stacking interactions with aromatic residues in enzyme active sites. Substituents on the triazole ring—such as the cyclopentyl and 3-methylphenoxymethyl groups—introduce steric bulk and hydrophobicity, which can modulate binding affinity and selectivity. Together, these elements illustrate the intricate balance between rigidity and flexibility required for optimizing bioactivity in heterocyclic-glycoside hybrids.
Historical Development of 1,2,4-Triazole-Containing Glycoconjugates
The incorporation of 1,2,4-triazole rings into glycoconjugates has evolved significantly over the past two decades, driven by advances in click chemistry and glycosylation techniques. Early work focused on simple triazole-glycoside adducts synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a method renowned for its high efficiency and stereoselectivity. For example, triazole-linked coumarin-glycoside hybrids demonstrated potent kinase inhibitory activity, underscoring the therapeutic potential of such architectures.
A pivotal development in this field was the adoption of Hantzsch-type cyclocondensation reactions to assemble triazole-glycoside hybrids. This approach, which involves the reaction of aldehyde-ketoester-enamino ester systems, enabled the synthesis of C-glycosylmethyl pyridylalanines—a class of glycopeptides with rigid carbohydrate-amino acid linkages. While these methods primarily targeted pyridine-based systems, they laid the groundwork for adapting similar strategies to 1,2,4-triazole scaffolds.
In the case of 4-cyclopentyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl 3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-1-thio-beta-D-glucopyranoside , the triazole ring is functionalized with a cyclopentyl group and a 3-methylphenoxymethyl side chain. These modifications reflect a broader trend in medicinal chemistry toward enhancing lipophilicity and target engagement through strategic substituent placement. Contemporary synthetic routes often employ protected sugar precursors (e.g., per-O-acetylated glucopyranosyl bromides) to facilitate regioselective glycosylation under basic conditions, followed by deprotection steps to yield the final bioactive compound.
Significance of Acetylated Sugar Moieties in Bioactive Molecules
Acetylation of sugar hydroxyl groups serves multiple roles in the design of bioactive molecules, particularly in improving pharmacokinetic properties and enabling targeted drug delivery. In 4-cyclopentyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl 3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-1-thio-beta-D-glucopyranoside , the 3,4,6-tri-O-acetyl groups act as protective moieties during synthesis, preventing undesired side reactions and ensuring high yields. These acetyl groups also enhance the compound’s lipid solubility, facilitating passive diffusion across cell membranes.
Upon entry into biological systems, esterases or lipases may hydrolyze the acetyl groups, regenerating free hydroxyl groups that can participate in hydrogen bonding with target proteins. This prodrug-like behavior allows for controlled release of the active molecule, as demonstrated in studies of acetylated glycoside analogs. For instance, deacetylation of similar triazole-glycoside hybrids has been shown to enhance their inhibitory activity against kinases such as EGFR and CDK-2.
The 2-acetylamino group in the glucosamine moiety further contributes to the molecule’s stability and recognition by carbohydrate-binding proteins. N-Acetylation prevents spontaneous deamination and directs interactions with lectins or enzymes that recognize N-acetylglucosamine (GlcNAc) motifs. This feature is critical for applications in targeted therapy, where molecular recognition plays a central role in efficacy.
Properties
Molecular Formula |
C29H38N4O9S |
|---|---|
Molecular Weight |
618.7 g/mol |
IUPAC Name |
[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-[[4-cyclopentyl-5-[(3-methylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C29H38N4O9S/c1-16-9-8-12-22(13-16)39-15-24-31-32-29(33(24)21-10-6-7-11-21)43-28-25(30-17(2)34)27(41-20(5)37)26(40-19(4)36)23(42-28)14-38-18(3)35/h8-9,12-13,21,23,25-28H,6-7,10-11,14-15H2,1-5H3,(H,30,34)/t23-,25-,26-,27-,28+/m1/s1 |
InChI Key |
QQQQPUYNMIJWOA-LZEBPPIWSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)OCC2=NN=C(N2C3CCCC3)S[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=NN=C(N2C3CCCC3)SC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of Triazole Derivative
-
- Cyclopentylamine
- 3-Methylphenol
- Acetic anhydride
- Hydrazine hydrate
-
- Formation of Triazole : Cyclopentylamine is reacted with 3-methylphenol in the presence of acetic anhydride and hydrazine hydrate to form the triazole ring. The reaction typically occurs under reflux conditions for several hours.
- Purification : The crude product is purified using column chromatography, employing a solvent system such as ethyl acetate and hexane.
Acetylation of Glucoside
-
- 2-Deoxy-D-glucose
- Acetic anhydride
- Pyridine (as a catalyst)
-
- Acetylation : The hydroxyl groups on the glucose are selectively acetylated using acetic anhydride in pyridine. This step is crucial for obtaining the tri-O-acetyl derivative.
- Formation of Thioether : The thioether linkage is introduced by treating the acetylated glucose with a thio reagent such as thiourea or a suitable sulfide under mild acidic conditions.
- Purification : Similar to the triazole synthesis, purification is achieved through recrystallization or chromatography.
Characterization of Final Product
The final compound can be characterized using various analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Provides information about the molecular structure and confirms the presence of triazole and glucoside moieties.
- Mass Spectrometry (MS) : Used to determine molecular weight and confirm structural integrity.
- Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.
Summary Table of Synthesis Steps
| Step | Reaction Type | Reagents Used | Conditions | Purification Method |
|---|---|---|---|---|
| 1 | Triazole Formation | Cyclopentylamine, 3-Methylphenol, Acetic Anhydride, Hydrazine | Reflux for several hours | Column Chromatography |
| 2 | Acetylation | 2-Deoxy-D-glucose, Acetic Anhydride, Pyridine | Room temperature | Recrystallization/Chromatography |
| 3 | Thioether Formation | Acetylated Glucose, Thiourea/Sulfide | Mild acid conditions | Recrystallization |
Research Findings and Considerations
Recent studies have focused on optimizing reaction conditions to improve yields and reduce reaction times. For instance, microwave-assisted synthesis has been explored to enhance efficiency in forming both triazole and glucoside derivatives.
Additionally, variations in solvent systems during purification can significantly affect yields. Researchers have noted that using solvents with varying polarities can lead to better separation of desired products from by-products.
Chemical Reactions Analysis
Types of Reactions
4-cyclopentyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl 3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-1-thio-beta-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonyl-containing derivatives, while reduction reactions may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: It may have potential as a biochemical probe to study specific biological pathways or as a ligand for binding studies.
Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial, antiviral, or anticancer activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-cyclopentyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl 3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-1-thio-beta-D-glucopyranoside depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity or function. The triazole ring and glucopyranoside moiety may play key roles in binding to these targets and mediating the compound’s effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, this compound is compared to structurally related glycosides and triazole derivatives:
Research Findings and Structural Insights
Triazole Functionalization
The triazole ring in the target compound may enhance binding to metalloenzymes or proteins via nitrogen coordination, a feature shared with agrochemical triazoles like metconazole .
Thio-Glycoside Stability
The 1-thio linkage increases resistance to enzymatic hydrolysis compared to O-glycosides (e.g., CAS 13089-27-5), as seen in studies of similar thio-disaccharides . This property could prolong bioavailability in biological systems.
Acetylation Patterns
The 3,4,6-tri-O-acetyl groups improve solubility in nonpolar solvents during synthesis but may require deprotection for biological activity. This contrasts with benzyl-protected analogs (e.g., compound in ), which offer orthogonal deprotection strategies.
Comparative Lipophilicity
The cyclopentyl and 3-methylphenoxy groups likely increase logP values relative to nitrophenyl or benzyl-substituted analogs, suggesting improved membrane permeability but reduced aqueous solubility.
Biological Activity
The compound 4-cyclopentyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl 3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-1-thio-beta-D-glucopyranoside (CAS Number: 1014038-10-8) is a complex organic molecule that integrates a triazole ring and a glucopyranoside moiety. This compound has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article aims to synthesize current research findings regarding its biological activity, including relevant case studies and data tables.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 618.7 g/mol . The structure consists of a triazole ring linked to a glucopyranoside derivative, which may influence its interaction with biological targets.
| Property | Value |
|---|---|
| CAS Number | 1014038-10-8 |
| Molecular Formula | C29H38N4O9S |
| Molecular Weight | 618.7 g/mol |
| Melting Point | Not Available |
| Boiling Point | Not Available |
The biological activity of this compound is hypothesized to be mediated through its ability to interact with specific molecular targets such as enzymes and receptors. The triazole component may facilitate binding to biological macromolecules, potentially leading to modulation of their activity.
Potential Mechanisms:
- Enzyme Inhibition : The triazole ring may act as a competitive inhibitor for enzymes involved in critical metabolic pathways.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antioxidant Activity : The presence of phenolic groups could contribute to antioxidant properties, reducing oxidative stress in cells.
Antimicrobial Activity
Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens. Its effectiveness can be attributed to its structural components that enhance membrane permeability or disrupt metabolic functions in bacteria.
Anticancer Activity
Research indicates that this compound may possess potent anticancer properties. For instance, studies have shown that derivatives of triazole compounds can induce apoptosis in cancer cell lines through mechanisms involving mitochondrial pathways.
Case Study Example:
A study on similar triazole compounds demonstrated significant cytotoxic effects against HepG2 liver cancer cells, where treatment led to increased expression of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .
Summary of Biological Activities
Q & A
Q. What are the critical steps and protecting group strategies for synthesizing this thioglycoside derivative?
- Methodological Answer : Synthesis involves regioselective glycosylation and protection of reactive hydroxyl/amino groups. Key steps include:
- Protecting Groups : Use acetyl (Ac) groups for hydroxyl protection (e.g., 3,4,6-tri-O-acetyl on glucose) and phthalimido/trichloroacetimidate for amine protection to prevent side reactions .
- Glycosylation : Activate the anomeric thiol group (1-thio-beta-D-glucopyranoside) with reagents like NIS/TfOH for coupling to the triazole moiety. Evidence from analogous glycosides shows that regioselectivity can be controlled using steric and electronic directing groups .
- Purification : Column chromatography (e.g., EtOAc/Hexane gradients) and TLC monitoring are standard for isolating intermediates .
Q. Which analytical techniques are most reliable for structural confirmation of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR for confirming glycosidic linkages (e.g., β-anomeric proton at δ 4.8–5.2 ppm) and acetyl group integration .
- Mass Spectrometry : High-resolution MS (HRMS) or MALDI-TOF to verify molecular weight (e.g., [M+Na]+ ion at m/z ~800–850) .
- X-ray Crystallography : For absolute stereochemical confirmation, though crystallization challenges may require derivatization .
Q. How can glycosylation efficiency be optimized for the triazole-linked glucopyranoside core?
- Methodological Answer :
- Solvent Selection : Use anhydrous dichloromethane (DCH) or acetonitrile to minimize hydrolysis .
- Catalysts : Employ Lewis acids like BF3·Et2O or TMSOTf to activate glycosyl donors .
- Temperature Control : Low temperatures (−20°C to 0°C) to reduce side reactions during coupling .
Advanced Research Questions
Q. How can computational reaction path search methods improve the synthesis design of this compound?
- Methodological Answer : Quantum mechanical (QM) calculations (e.g., DFT) and transition-state modeling can predict regioselectivity in glycosylation. For example:
- ICReDD’s Approach : Combine QM with experimental data to identify low-energy pathways for acetyl group migration or triazole conjugation, reducing trial-and-error synthesis .
- Machine Learning : Train models on glycosylation reaction databases to predict optimal conditions (e.g., solvent, catalyst) for yield improvement .
Q. How should researchers address contradictory bioactivity data in cell-based assays for this compound?
- Methodological Answer :
- Experimental Design : Use factorial design (e.g., Box-Behnken) to test variables like concentration, incubation time, and cell line variability .
- Control Experiments : Include negative controls (e.g., acetylated glucose analogs) to rule off-target effects.
- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to identify confounding factors (e.g., batch-to-batch compound purity) .
Q. What strategies resolve challenges in regioselective functionalization of the 1,2,4-triazole moiety?
- Methodological Answer :
- Directed Metalation : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the 3-methylphenoxy group at the C5 position .
- Protection-Deprotection : Temporarily block reactive sites with tert-butyldimethylsilyl (TBS) groups during functionalization .
- Kinetic vs. Thermodynamic Control : Adjust reaction time/temperature to favor desired regioisomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
